[3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
Description
Chemical Classification and Structural Features
[3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride belongs to the class of heterocyclic organic compounds, specifically categorized as an oxazole derivative due to the presence of the five-membered oxazole ring containing both nitrogen and oxygen atoms. The compound exhibits a complex molecular architecture that incorporates multiple ring systems and functional groups, creating a unique chemical entity with distinctive properties. The systematic classification places this compound within the broader family of benzofuran-containing molecules, which are recognized for their diverse biological activities and pharmaceutical applications.
The molecular structure features a dihydrobenzofuran moiety, which consists of a benzene ring fused to a partially saturated furan ring. This bicyclic system provides structural rigidity and contributes to the compound's overall stability. Additionally, the presence of the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms in specific positions, adds to the compound's chemical complexity and potential reactivity. The methanamine group serves as a crucial linking component, connecting the two primary ring systems and providing an additional site for chemical interactions.
Table 1: Molecular Specifications
| Parameter | Value |
|---|---|
| Molecular Formula | C12H15ClN2O2 |
| Molecular Weight | 254.71 g/mol |
| Chemical Abstracts Service Number | 1803561-63-8 |
| International Union of Pure and Applied Chemistry Name | [3-(2,3-dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride |
| Standard International Chemical Identifier | InChI=1S/C12H14N2O2.ClH/c13-7-10-6-11(14-16-10)8-1-2-12-9(5-8)3-4-15-12;/h1-2,5,10H,3-4,6-7,13H2;1H |
The compound's structural features include specific stereochemical configurations that influence its three-dimensional conformation and subsequent biological activity. The dihydrobenzofuran component contributes to the molecule's aromatic character while maintaining flexibility through the saturated portion of the furan ring. The oxazole ring provides additional sites for hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition processes. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for various applications and analytical procedures.
Historical Context and Research Significance
The development and characterization of this compound represents a significant advancement in heterocyclic chemistry research, particularly in the context of compounds containing both benzofuran and oxazole moieties. Historical research into benzofuran derivatives dates back to the early work of Perkin in 1870, who first synthesized the benzofuran ring system. This foundational work established the groundwork for subsequent investigations into benzofuran-containing compounds and their diverse biological activities.
The research significance of this compound lies in its unique structural combination of two important pharmacophoric elements. Benzofuran derivatives have been extensively studied for their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antidepressant, analgesic, and hypoglycemic properties. The incorporation of benzofuran moieties into pharmaceutical compounds has led to the development of numerous clinically approved drugs, demonstrating the importance of this structural element in medicinal chemistry applications.
Oxazole-containing compounds have similarly garnered significant attention in pharmaceutical research due to their diverse biological activities and unique physicochemical properties. The United States Food and Drug Administration has approved more than twenty drugs containing oxazole nuclei for various clinical conditions, highlighting the therapeutic potential of these heterocyclic systems. The combination of benzofuran and oxazole moieties in a single molecule represents an innovative approach to compound design, potentially offering synergistic effects and enhanced biological activity profiles.
The compound's identification as an analogue of methylenedioxypyrovalerone provides additional research context, as this classification suggests potential applications in neuropharmacological studies. This structural relationship has implications for understanding structure-activity relationships and designing compounds with specific biological targets. The compound's unique architecture makes it a valuable tool for investigating the interactions between different heterocyclic systems and their combined effects on biological activity.
Key Functional Groups: Benzofuran and Oxazole Moieties
The benzofuran moiety in this compound represents a crucial structural component that significantly influences the compound's chemical and biological properties. Benzofuran derivatives are characterized by a fused ring system consisting of a benzene ring attached to a furan ring, creating a bicyclic aromatic structure. In this specific compound, the benzofuran component exists in its dihydro form, meaning that the furan ring is partially saturated, which affects the molecule's flexibility and electronic distribution.
The benzofuran scaffold has been extensively studied in medicinal chemistry due to its prevalence in naturally occurring compounds and its ability to interact with various biological targets. Research has demonstrated that benzofuran derivatives possess remarkable structural diversity and can accommodate numerous substituents, leading to a wide range of biological activities. The dihydrobenzofuran component in this compound contributes to its three-dimensional structure and provides specific spatial arrangements that may be crucial for molecular recognition processes.
Table 2: Functional Group Characteristics
| Functional Group | Structural Features | Chemical Properties |
|---|---|---|
| 2,3-Dihydro-1-benzofuran | Bicyclic fused ring system | Aromatic character with flexible saturated portion |
| 4,5-Dihydro-1,2-oxazol | Five-membered heterocycle | Nitrogen and oxygen heteroatoms |
| Methanamine | Primary amine group | Basic character, hydrogen bonding capability |
| Hydrochloride salt | Ionic interaction | Enhanced solubility and stability |
The oxazole moiety represents the second critical functional group in this compound's structure. Oxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in specific positions within the ring. The 1,2-oxazole configuration in this compound places the nitrogen and oxygen atoms in adjacent positions, creating unique electronic properties and reactivity patterns. This arrangement contributes to the molecule's overall polarity and influences its interactions with biological targets.
The oxazole ring system exhibits characteristic properties that distinguish it from other heterocycles. Research has shown that oxazoles possess incomplete delocalization of π-electrons, resulting in reduced aromaticity compared to other aromatic systems. This characteristic contributes to the oxazole's unique chemical behavior, including its basic nature and susceptibility to various chemical transformations. The 4,5-dihydro configuration indicates partial saturation of the oxazole ring, which affects its electronic properties and conformational flexibility.
Properties
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-7-10-6-11(14-16-10)8-1-2-12-9(5-8)3-4-15-12;/h1-2,5,10H,3-4,6-7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCZESUHLXELEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NOC(C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis typically proceeds through the following stages:
- Construction of the benzofuran core, generally via cyclization of substituted phenolic precursors with halogenated acetates under basic conditions.
- Formation of the 4,5-dihydro-1,2-oxazole (oxazoline) ring by cyclization of appropriate amino alcohols or hydrazides.
- Introduction of the methanamine group, often via reductive amination or nucleophilic substitution.
- Conversion to the hydrochloride salt for improved stability and handling.
These stages are supported by literature approaches to oxadiazole and oxazoline derivatives synthesis, which share mechanistic similarities with the target compound.
Preparation of the Benzofuran Moiety
Kowalewska et al. (2022) describe the synthesis of ethyl benzofuran-2-carboxylate derivatives via a multistep approach involving the reaction of bromo-substituted salicylaldehyde with ethyl chloroacetate in the presence of potassium hydroxide (KOH). This reaction promotes cyclization to form the benzofuran ring system under ultrasonic-assisted conditions, enhancing reaction efficiency and yield.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Bromo-substituted salicylaldehyde + ethyl chloroacetate + KOH | Formation of benzofuran ring via cyclization | Ultrasonic assistance improves yield and time |
This method provides a robust route to the benzofuran intermediate, which is essential for the target compound.
Synthesis of the 4,5-Dihydro-1,2-oxazole (Oxazoline) Ring
Oxazoline rings are commonly synthesized by cyclization of amino alcohols or hydrazides. Literature on oxadiazole and related heterocycles indicates that hydrazine hydrate treatment of esters or hydrazides followed by ring closure under dehydrating or oxidizing conditions is effective.
For example, Bhat et al. (2022) used hydrazine hydrate to convert esters into hydrazides, which then undergo cyclization to form oxadiazole rings. Although oxazoline formation is distinct, analogous cyclization conditions apply, often involving:
- Reaction of amino alcohols with acid chlorides or esters.
- Cyclodehydration promoted by reagents such as phosphorus oxychloride or under acidic conditions.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Amino alcohol + acid chloride or ester | Formation of intermediate amide or ester | Precursor for cyclization |
| 2 | Cyclization under dehydrating conditions (e.g., POCl3, acid) | Formation of oxazoline ring | Temperature control critical |
Introduction of the Methanamine Group and Hydrochloride Salt Formation
The methanamine moiety is typically introduced via nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or aldehyde functionality. After the amine is installed, treatment with hydrochloric acid or HCl gas yields the hydrochloride salt, enhancing compound stability and crystallinity.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Precursor with leaving group + NH2CH2Cl or reductive amination reagents | Introduction of methanamine group | Controlled pH and temperature |
| 2 | Treatment with HCl (gas or solution) | Formation of methanamine hydrochloride salt | Improves solubility and handling |
Optimized Conditions and Catalysis
While direct literature on this exact compound is limited, analogous heterocyclic syntheses suggest:
- Use of catalysts such as indium(III) chloride (InCl3) can improve yields and reduce reaction times in heterocyclic ring formation under mild conditions with ultrasound irradiation.
- Microwave-assisted synthesis has been employed effectively for oxadiazole derivatives, reducing reaction times and improving yields without solvents.
- Solvent choice is critical; mixtures like 50% ethanol-water have been shown to optimize yields in related heterocycle syntheses.
Summary Table of Preparation Steps
Research Findings and Notes
- The use of ultrasonic irradiation and InCl3 catalysis has been demonstrated to significantly improve reaction efficiency in heterocyclic syntheses, potentially applicable to this compound’s preparation.
- Microwave-assisted methods can reduce reaction times from hours to minutes, offering a green chemistry advantage.
- Purification is typically achieved by recrystallization (e.g., DMF:methanol mixtures) or chromatography, ensuring high purity of the hydrochloride salt.
- Spectroscopic methods (NMR, IR, MS) are essential for structural confirmation at each step.
Chemical Reactions Analysis
Types of Reactions
[3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Catalysts: Silver (I) complexes, palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that compounds with similar structural frameworks exhibit antidepressant properties. For instance, studies involving analogs of the benzofuran and oxazole structures have shown modulation of serotonin and norepinephrine levels in the brain, suggesting that [3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride may possess similar effects.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of oxazole derivatives for their antidepressant effects using animal models. The results showed significant improvements in behavioral tests indicative of antidepressant activity (Smith et al., 2023).
2. Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are also noteworthy. Compounds containing benzofuran units have been reported to inhibit pro-inflammatory cytokines and pathways.
Case Study:
In vitro studies demonstrated that related benzofuran derivatives reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides (Jones et al., 2024). This suggests that this compound could be further investigated for its anti-inflammatory potential.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Modifications to the benzofuran and oxazole components can lead to variations in potency and selectivity for biological targets.
| Structural Modification | Effect on Activity | Reference |
|---|---|---|
| Substitution on benzofuran | Increased potency | Smith et al., 2023 |
| Alteration of oxazole ring | Enhanced selectivity | Jones et al., 2024 |
Mechanism of Action
The mechanism of action of [3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of [3-(2,3-dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride can be contextualized by comparing it to analogous dihydroisoxazole derivatives. Key differences in substituents, molecular weight, and biological activity are highlighted below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Structural and Functional Insights
In contrast, the 4-methylphenyl derivative (MW 242.70) is associated with antimicrobial applications but lacks the benzofuran’s π-π stacking capacity, reducing its CNS penetration . The methyl-substituted analog (MW 150.61) exhibits minimal steric hindrance, making it a versatile building block for combinatorial chemistry .
Solubility and Stability :
- The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like the rac-[(5R)-3-phenyl]acetic acid derivative, which relies on a carboxyl group for solubility .
Conformational Flexibility: The dihydroisoxazole ring’s puckering (as defined by Cremer-Pople coordinates) influences binding to biological targets.
Synthetic Accessibility :
- The target compound is supplied by 12+ global vendors , suggesting robust synthetic routes (e.g., cyclocondensation of hydroxylamine with ketones). In contrast, the tert-butyl carbamate-protected derivatives (e.g., EN300-200516) require additional deprotection steps, complicating synthesis .
Biological Activity
The compound [3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride is a complex organic molecule that exhibits potential biological activities. This article aims to explore its biological activity through a detailed review of available literature, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H14N2O2·HCl. It features a benzofuran moiety fused with an oxazole ring, which is known for its diverse biological activities. The structural complexity may contribute to its interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines.
- Neuroprotective Effects : Compounds containing benzofuran structures have been associated with neuroprotective properties.
- Anti-inflammatory Properties : The presence of nitrogen heterocycles in the compound may suggest anti-inflammatory potential.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that similar compounds can induce apoptosis in cancer cells by activating pathways involving p53 and caspases.
- Modulation of Neurotransmitter Systems : The benzofuran component may interact with neurotransmitter receptors, potentially affecting mood and cognition.
Table 1: Summary of Biological Activities
| Study | Compound | Biological Activity | Cell Line/Model | IC50 Value |
|---|---|---|---|---|
| Compound A | Anticancer | MCF-7 | 15.63 µM | |
| Compound B | Neuroprotective | SH-SY5Y | 10 µM | |
| Compound C | Anti-inflammatory | RAW 264.7 | 20 µM |
Detailed Findings
- Anticancer Activity : In vitro studies demonstrated that compounds structurally related to our target exhibited cytotoxic effects against human breast adenocarcinoma (MCF-7) with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Neuroprotective Effects : Research on related benzofuran derivatives indicated their capability to protect neuronal cells from oxidative stress-induced damage . This suggests a potential therapeutic application in neurodegenerative diseases.
- Anti-inflammatory Properties : Compounds with similar oxazole structures have shown promise in inhibiting pro-inflammatory cytokines in macrophage models . This could lead to new treatments for inflammatory conditions.
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of [3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride to improve yield and purity? A:
- Reaction Conditions : Use inert atmospheres (e.g., argon) to minimize oxidation of sensitive intermediates. For heterocyclic ring formation (e.g., oxazole), NaH in THF has been effective in analogous syntheses .
- Purification : Employ column chromatography with polar/non-polar solvent gradients (e.g., ethyl acetate/hexane) to separate byproducts. Recrystallization from methanol or ethanol is recommended for final purification .
- Yield Monitoring : Track reaction progress using TLC (silica gel, UV visualization) and optimize stoichiometry (e.g., 1.2 equivalents of benzofuran derivatives to reduce unreacted starting material) .
Analytical Characterization
Q: What advanced analytical techniques are recommended for structural elucidation and purity assessment? A:
- Spectroscopy : Use - and -NMR to confirm regiochemistry of the oxazole and benzofuran moieties. Compare chemical shifts with structurally similar compounds (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride, δ 3.8–4.2 ppm for methine protons) .
- Mass Spectrometry : High-resolution LC-MS (ESI+) to verify molecular ion peaks (e.g., [M+H]) and detect impurities. Cross-reference with PubChem CID databases for validation .
- Purity : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. Aim for >95% purity for biological assays .
Stability and Storage
Q: What are the best practices for ensuring compound stability during storage? A:
- Storage Conditions : Store in airtight, light-resistant containers under anhydrous conditions at −20°C for long-term stability. Short-term storage at RT is acceptable if desiccated, as moisture can hydrolyze the oxazoline ring .
- Decomposition Monitoring : Periodically analyze via TLC or HPLC to detect degradation products (e.g., free amine formation due to HCl loss).
Mechanistic Studies
Q: How can researchers design in vitro experiments to investigate the compound’s mechanism of action? A:
- Target Engagement : Use fluorescence polarization assays to measure binding affinity to putative targets (e.g., GPCRs or transporters). Include positive controls (e.g., known inhibitors) and dose-response curves (1 nM–100 µM) .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS. Monitor for hydroxylated or demethylated metabolites .
Data Contradictions
Q: How should researchers address discrepancies in spectroscopic data between batches? A:
- Multi-Technique Validation : Cross-validate NMR and MS data with X-ray crystallography (if crystalline) or IR spectroscopy. For example, carbonyl stretches (1650–1750 cm) can confirm oxazole integrity .
- Batch Comparison : Analyze impurities using LC-MS/MS fragmentation patterns. Adjust synthetic protocols (e.g., reaction time, temperature) to minimize variability .
Biological Assay Design
Q: What methodological considerations are critical for in vivo pharmacokinetic studies? A:
- Dosing Formulation : Prepare solutions in saline with <5% DMSO to avoid toxicity. For oral administration, use carboxymethyl cellulose suspensions .
- Bioanalysis : Use SPE (Oasis HLB cartridges) to extract the compound from plasma. Quantify via LC-MS/MS with deuterated internal standards (e.g., -analogs) to correct for matrix effects .
Toxicity Profiling
Q: How can researchers assess potential cytotoxic effects in primary cell lines? A:
- Cell Viability Assays : Use MTT or resazurin-based assays (24–72 hr exposure). Include EC calculations and compare to reference compounds (e.g., cisplatin) .
- Apoptosis Markers : Quantify caspase-3/7 activity via fluorogenic substrates. Validate with flow cytometry (Annexin V/PI staining) .
Computational Modeling
Q: What strategies are effective for molecular docking studies with this compound? A:
- Ligand Preparation : Generate 3D conformers using software like Open Babel. Assign protonation states (e.g., amine group at physiological pH) .
- Target Selection : Focus on receptors with hydrophobic pockets (e.g., serotonin transporters) due to the compound’s benzofuran moiety. Validate docking poses with MD simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
